
Tivozanib (hydrate)
Overview
Description
Tivozanib is an orally active, ATP-competitive, small-molecule, quinoline-urea derivative . It is used to treat advanced kidney cancer (renal cell carcinoma) in patients who have received at least 2 or more cancer treatments and has come back or did not work well . Tivozanib is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells .
Molecular Structure Analysis
Tivozanib is a selective and orally active VEGFR tyrosine kinase inhibitor . Its molecular formula is C22H19ClN4O5 . The molecular weight is 454.86 . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis
Tivozanib has been shown to inhibit the ligand-induced phosphorylation of VEGFR1, 2, and 3 . It also inhibits other kinases, including c-kit and PDGFR β, at clinically relevant concentrations . More detailed information about its chemical reactions can be found in the referenced sources .Physical And Chemical Properties Analysis
Tivozanib is a crystalline solid . It is soluble in DMF and DMSO . More detailed information about its physical and chemical properties can be found in the referenced sources .Scientific Research Applications
Anti-Angiogenic Tyrosine Kinase Inhibitor
Tivozanib (Fotivda) is an anti-angiogenic tyrosine kinase inhibitor . It inhibits vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3 . This inhibition is achieved at very low concentrations, allowing for relatively low doses that result in a limited off-target toxicity profile compared with other drugs in its class .
Treatment of Renal Cell Carcinoma
Tivozanib has been granted approval by the European Medicines Agency (EMA) for the treatment of Renal Cell Carcinoma in adults . It was also approved by the Food and Drug Administration (FDA) in 2021 for the treatment of advanced RCC in third .
Treatment of Relapsed or Refractory Renal Cell Carcinoma
The FDA granted regular approval to tivozanib for treatment of patients with relapsed or refractory (R/R) advanced renal cell carcinoma (RCC) following two or more prior systemic therapies . This approval was based on the TIVO-3 study, a randomized trial of tivozanib versus sorafenib in patients with R/R advanced RCC .
Improvement in Progression-Free Survival
In the TIVO-3 study, tivozanib demonstrated efficacy compared with sorafenib with an improvement in Progression-Free Survival (PFS) . The estimated median PFS was 5.6 months and 3.9 months in the tivozanib and sorafenib arms, respectively .
Lower Rates of Dose Reduction, Interruption, or Permanent Discontinuation
Patients receiving tivozanib in the TIVO-3 study had lower rates of dose reduction, interruption, or permanent discontinuation than those receiving sorafenib . This suggests that tivozanib may be better tolerated by some patients.
Lower Rates of Certain Adverse Reactions
Compared with sorafenib, tivozanib was associated with lower rates of grade 3 to 4 diarrhea, rash, and palmar-plantar erythrodysesthesia . The most common grade 3 to 4 adverse reaction on the tivozanib arm was hypertension .
Mechanism of Action
Target of Action
Tivozanib (hydrate) is a selective, orally active inhibitor for vascular endothelial growth factor receptor (VEGFR)-1, 2, and 3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .
Mode of Action
Tivozanib works by blocking the action of the abnormal protein that signals cancer cells to multiply .
Biochemical Pathways
The primary biochemical pathway affected by Tivozanib is the VEGF signaling pathway. By inhibiting VEGFR-1, 2, and 3, Tivozanib suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can lead to the inhibition of tumor growth .
Pharmacokinetics
The median time to maximum concentration (Tmax) of Tivozanib is 10 hours, however, it can range from 3 to 24 hours . A pharmacokinetic study in 8 healthy subjects revealed a maximum concentration (Cmax) and area under the curve (AUC) for radiolabeled Tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively .
Result of Action
The primary result of Tivozanib’s action is the inhibition of tumor growth. This is achieved by blocking the VEGF signaling pathway, which leads to a reduction in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor . In clinical trials, Tivozanib demonstrated efficacy compared with sorafenib with an improvement in progression-free survival .
Action Environment
The efficacy and safety of Tivozanib can be influenced by various environmental factors such as the patient’s overall health status, the presence of other diseases, and the use of other medicationsJohn’s Wort, an inducer of the liver enzyme CYP3A4 . . Furthermore, the efficacy of Tivozanib may be influenced by the patient’s prior treatment history. For example, in a cohort of heavily pretreated patients with advanced renal cell carcinoma, Tivozanib yielded a modest clinical benefit in a minority of patients who received prior immune checkpoint therapies, cabozantinib, and lenvatinib ± everolimus .
Safety and Hazards
Tivozanib can cause serious, sometimes fatal, cardiac ischemia and arterial thromboembolic events . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazard information can be found in the referenced sources .
Future Directions
Tivozanib will face the challenge of entering an already crowded therapeutic space in metastatic renal cell carcinoma (mRCC). Emerging combination studies and biomarker assessments may distinguish this agent among other VEGF-TKIs . More detailed information about its future directions can be found in the referenced sources .
properties
IUPAC Name |
1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZGSZTIGEYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

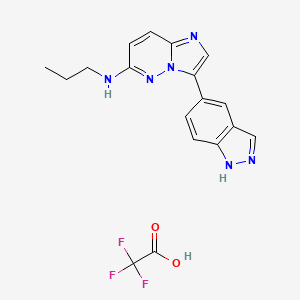

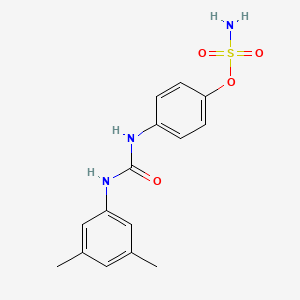
![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)


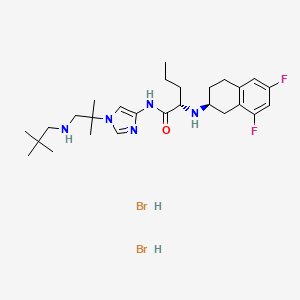
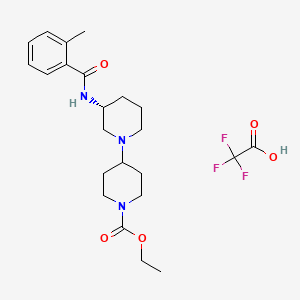
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)
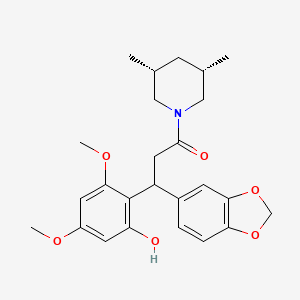
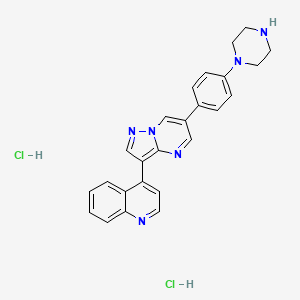
![2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)-4-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)benzoate](/img/structure/B560341.png)